molecular formula C9H10F3NO B1370866 2-(3-(Trifluoromethoxy)phenyl)ethanamine CAS No. 467461-10-5

2-(3-(Trifluoromethoxy)phenyl)ethanamine

Cat. No.: B1370866
CAS No.: 467461-10-5
M. Wt: 205.18 g/mol
InChI Key: XOPVABPXMZJUBF-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethoxy)phenyl)ethanamine is an organic compound with the molecular formula C9H10F3NO. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethoxy)phenyl)ethanamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-(Trifluoromethoxy)benzaldehyde.

    Reductive Amination: The 3-(Trifluoromethoxy)benzaldehyde is subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethoxy)phenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethoxy-substituted ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-(Trifluoromethoxy)phenyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Trifluoromethoxy)phenyl)ethanamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPVABPXMZJUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624477
Record name 2-[3-(Trifluoromethoxy)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467461-10-5
Record name 2-[3-(Trifluoromethoxy)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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